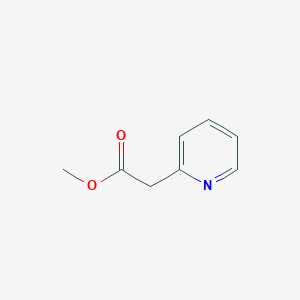

3-amino-2-methylquinazolin-4(3H)-one

Übersicht

Beschreibung

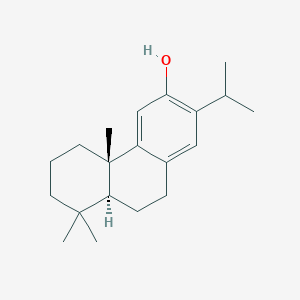

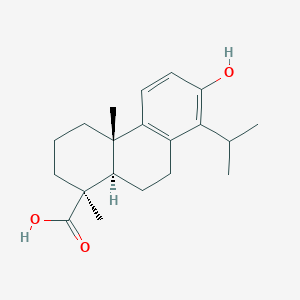

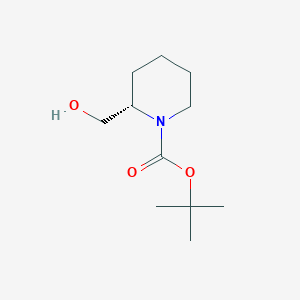

3-Amino-2-methylquinazolin-4(3H)-one is a quinazoline derivative . It has the empirical formula C9H9N3O and a molecular weight of 175.19 .

Synthesis Analysis

The compound can be synthesized from 2-methyl-3,1-benzoxazin-4-one, which undergoes a condensation reaction with hydrazine hydrate . Another method involves the reaction of N-acetyl anthranilic acid with acetic anhydride, followed by treatment with hydrazine hydrate in pyridine .Molecular Structure Analysis

The molecular structure of 3-amino-2-methylquinazolin-4(3H)-one consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can condense with various substituted aldehydes to afford Schiff’s bases . It can also react with chloro acetyl chloride to yield 3-chloroethanoylamino-2-methyl-quinazolin-4(3H)-one .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 149-152 °C . Its SMILES string is CC1=Nc2ccccc2C(=O)N1N .Wissenschaftliche Forschungsanwendungen

Tuberculosis Treatment Research

A study explored novel 3-amino-2-methylquinazolin-4(3H)-one compounds for their potential in treating tuberculosis. The research synthesized and screened these compounds against Mycobacterium tuberculosis, finding some analogs with potent anti-tuberculosis activity, comparable to standard drugs like rifampicin. This suggests its potential use in developing new anti-tuberculosis agents (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016).

Corrosion Inhibition

Researchers have utilized derivatives of 3-amino-2-methylquinazolin-4(3H)-one as effective corrosion inhibitors for mild steel in acidic environments. Studies showed high inhibition efficiencies, demonstrating the compound's utility in corrosion protection, which is critical in industrial applications (Jamil et al., 2018).

Oxidative Addition Applications

A study investigated the oxidative addition of 3-amino-2-methylquinazolin-4(3H)-one to various compounds, leading to the formation of C-azoaziridines and bicyclic 2H-1,2,3-triazoles. This research highlights its application in synthesizing complex chemical structures, potentially useful in pharmaceuticals and materials science (Buchaka, Kuznetsov, & Schantl, 2004).

Antidiabetic Activity

In diabetic research, 3-amino-2-methylquinazolin-4(3H)-one was used to synthesize compounds showing significant antidiabetic activity in streptozotocin-induced diabetic rats. This suggests its potential in developing new antidiabetic drugs (Jangam & Wankhede, 2019).

Antioxidant Properties

Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one have been shown to exhibit potent antioxidant properties. Studies indicate that these compounds are effective in scavenging free radicals, suggesting their potential in developing treatments for oxidative stress-related disorders (Al-azawi, 2016).

Enzyme Inhibition Research

Novel derivatives of 3-amino-2-methylquinazolin-4(3H)-one have shown inhibition properties against various metabolic enzymes, which is significant for developing drugs targeting these enzymes (Tokalı et al., 2021).

Antimicrobial and Antifungal Activity

The compound has been used to synthesize new agents with considerable antimicrobial and antifungal activities. This suggests its potential application in developing new antibacterial and antifungal drugs (Al-Amiery et al., 2009).

Wirkmechanismus

Target of Action

It has been reported that the compound exhibits antimicrobial activities , suggesting that it may target specific enzymes or proteins in microorganisms.

Mode of Action

Given its antimicrobial activities , it is plausible that the compound interacts with its targets, possibly inhibiting their function and leading to the death of the microorganisms.

Biochemical Pathways

Given its antimicrobial activities , it is likely that the compound interferes with essential metabolic pathways in the microorganisms, leading to their death.

Result of Action

Given its reported antimicrobial activities , it can be inferred that the compound leads to the death of microorganisms, possibly by inhibiting essential metabolic functions.

Zukünftige Richtungen

Quinazolinones are known as “privileged” pharmacophores for anticancer and antimicrobial activities . Therefore, future research could focus on exploring the potential of 3-amino-2-methylquinazolin-4(3H)-one and its derivatives in these areas. The photo-activity of these compounds, especially under UVB and UVA irradiation, could also be further investigated .

Eigenschaften

IUPAC Name |

3-amino-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-8-5-3-2-4-7(8)9(13)12(6)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOUPYQSZBDNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285285 | |

| Record name | 3-amino-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-methylquinazolin-4(3H)-one | |

CAS RN |

1898-06-2 | |

| Record name | 1898-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1898-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methyl-4(3H)quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-amino-2-methylquinazolin-4(3H)-one?

A1: 3-Amino-2-methylquinazolin-4(3H)-one is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol. Its structure has been confirmed through spectroscopic methods like FT-IR, UV/visible, 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , , , , , , ]

Q2: How is 3-amino-2-methylquinazolin-4(3H)-one synthesized?

A2: A common synthetic route involves reacting anthranilic acid with acetic anhydride to yield 2-methyl-4H-benzo(d)(1,3)oxazin-4-one. This intermediate then reacts with hydrazine hydrate to form the final product, 3-amino-2-methylquinazolin-4(3H)-one. [, , , , , , , ]

Q3: What are the potential antimicrobial activities of 3-amino-2-methylquinazolin-4(3H)-one and its derivatives?

A3: Studies demonstrate that 3-amino-2-methylquinazolin-4(3H)-one and its derivatives, particularly Schiff bases and triazole derivatives, exhibit promising in vitro antibacterial and antifungal activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Proteus vulgaris. Furthermore, some derivatives have displayed activity against fungal strains such as Aspergillus niger and Candida albicans. [, , , , , ]

Q4: Has the structure-activity relationship (SAR) of 3-amino-2-methylquinazolin-4(3H)-one derivatives been investigated?

A4: While comprehensive SAR studies are limited, research suggests that incorporating specific substituents, like arylidene groups, into the 3-amino-2-methylquinazolin-4(3H)-one scaffold can significantly influence antimicrobial activity. For instance, introducing a thiophene-2-ylmethylene moiety at the 3-amino position resulted in enhanced potency against both bacteria and fungi. []

Q5: What in silico studies have been conducted on 3-amino-2-methylquinazolin-4(3H)-one derivatives?

A5: Molecular docking studies have been employed to predict the binding affinities of 3-amino-2-methylquinazolin-4(3H)-one derivatives with target proteins. Additionally, molecular dynamics (MD) simulations have been used to assess the stability of these protein-ligand complexes, providing valuable insights into potential mechanisms of action. []

Q6: Are there green chemistry approaches for synthesizing 3-amino-2-methylquinazolin-4(3H)-one derivatives?

A6: Yes, researchers have successfully employed microwave-assisted, ultrasound-assisted, and mechanochemical synthesis to produce 3-amino-2-methylquinazolin-4(3H)-one Schiff bases. These methods offer advantages such as milder reaction conditions, reduced reaction times, and higher yields compared to conventional methods, aligning with green chemistry principles. []

Q7: Have any antioxidant properties been reported for 3-amino-2-methylquinazolin-4(3H)-one derivatives?

A7: Indeed, certain derivatives, especially those containing pyrrolidine and bis(methanylylidene) groups, have demonstrated potent antioxidant activity in vitro. These compounds exhibited significant scavenging capacity against DPPH and nitric oxide radicals, even surpassing the activity of ascorbic acid in some cases. []

Q8: Has 3-amino-2-methylquinazolin-4(3H)-one been explored for anticorrosive applications?

A8: Research suggests that 3-amino-2-methylquinazolin-4(3H)-one and some of its derivatives could potentially function as corrosion inhibitors in lubricating oils. Experimental studies have evaluated their efficacy in protecting metals like copper, aluminum, and iron from corrosion. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)